Thorium nitrate

Description

The exact mass of the compound this compound is 479.98933 g/mol and the complexity rating of the compound is 18.8. The solubility of this chemical has been described as white, crystals; very sol in water and alcohol; deliquescent /thorium nitrate tetrahydrate/sol in watersol in alcohols, ketones, ethers, esterssol in water, alc.. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

thorium(4+);tetranitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4NO3.Th/c4*2-1(3)4;/q4*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGBPIHVLVSGJGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

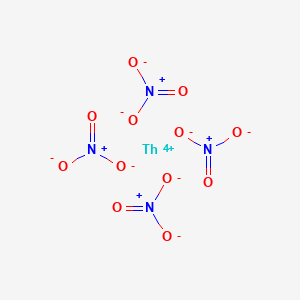

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Th+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Th(NO3)4, N4O12Th | |

| Record name | thorium nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Thorium_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Thorium(IV) nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Thorium(IV)_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065656 | |

| Record name | Thorium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline material; [CAMEO] | |

| Record name | Thorium nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1736 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

White, crystals; very sol in water and alcohol; deliquescent /Thorium nitrate tetrahydrate/, SOL IN WATER, Sol in alcohols, ketones, ethers, esters, Sol in water, alc. | |

| Record name | THORIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE SOLID, White, crystalline mass | |

CAS No. |

13823-29-5, 16092-49-2, 61443-54-7 | |

| Record name | Thorium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013823295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, thorium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016092492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, thorium(4+) salt (4:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thorium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thorium tetranitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Thorium(IV) nitrate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THORIUM NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IF944P467K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THORIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

White, crystalline mass. MP: 500 °C (decomposes). Soluble in water and alcohol. /Tetrahydrate/, Swells at melting point; Very soluble in water, alchol, acids. /Thorium nitrate tetrahydrate/, White hygroscopic crystals; MP: decomposes at 500 °C; very soluble in water, soluble in ethanol /Tetrahydrate/ | |

| Record name | THORIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Thorium nitrate synthesis from thorium hydroxide

An In-depth Technical Guide to the Synthesis of Thorium Nitrate (B79036) from Thorium Hydroxide (B78521)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of thorium nitrate from thorium hydroxide. It details the underlying chemical principles, experimental methodologies, and purification strategies, presenting quantitative data in a structured format. This guide is intended to serve as a practical resource for professionals in research, materials science, and medicine who are interested in the applications of high-purity thorium compounds, from catalysis to the development of radiopharmaceuticals.

Introduction

This compound, Th(NO₃)₄, is a key intermediate compound in the purification and processing of thorium.[1] It serves as a highly water-soluble crystalline source of thorium, making it an essential precursor for the synthesis of other thorium compounds, most notably thorium dioxide (ThO₂), a highly refractory ceramic with applications in catalysis and as a potential nuclear fuel.[2][3][4] For drug development professionals, the purification of thorium is the first step in accessing its decay products, such as radium-228, which are critical components in emerging cancer treatments like Targeted Alpha Therapy (TAT).[5] The synthesis from thorium hydroxide is a fundamental acid-base reaction, providing a direct route to this versatile compound.[6][7]

Chemical Principle and Stoichiometry

The synthesis of this compound from thorium hydroxide is based on a straightforward neutralization reaction. Thorium hydroxide, an insoluble base, reacts with nitric acid to form the soluble salt, this compound, and water. The reaction is as follows:

Th(OH)₄ (s) + 4 HNO₃ (aq) → Th(NO₃)₄ (aq) + 4 H₂O (l)

Upon crystallization from the aqueous solution, this compound incorporates water molecules to form various hydrates. The most common form is the pentahydrate.[2] The overall reaction including hydration is:

Th(OH)₄ (s) + 4 HNO₃ (aq) + H₂O (l) → Th(NO₃)₄·5H₂O (s) [2]

Experimental Protocols

The conversion of thorium hydroxide to this compound involves the dissolution of the hydroxide in nitric acid, followed by purification and crystallization steps to achieve the desired product quality.

Preparation of Thorium Hydroxide (Starting Material)

Thorium hydroxide is typically not a primary chemical but an intermediate derived from the processing of thorium-bearing minerals like monazite (B576339).[6][8] The production of this starting material is a critical first step.

Protocol: Alkaline Digestion of Monazite

-

Finely ground monazite sand is treated with a concentrated sodium hydroxide (NaOH) solution at approximately 138°C to produce a solid hydroxide product.[6]

-

This solid residue, containing thorium and rare earth hydroxides, is separated from the phosphate-rich liquor.

-

The crude thorium hydroxide precipitate is then washed to remove residual alkali.[6] This washed cake serves as the starting material for the synthesis of this compound.

Synthesis of this compound Solution

This protocol describes the core reaction of dissolving thorium hydroxide.

Protocol: Dissolution in Nitric Acid

-

The crude, undried thorium hydroxide cake is transferred to a suitable reaction vessel.[9]

-

Concentrated or dilute nitric acid is slowly added to the hydroxide cake with continuous agitation. The reaction is exothermic and may require cooling to control the temperature.

-

Acid is added until all the thorium hydroxide has dissolved, resulting in a clear solution of crude this compound.[6][7] The final acidity is adjusted depending on the subsequent purification step.

Purification of this compound

Crude this compound solutions often contain impurities from the original ore, primarily rare earth elements and residual uranium.[8] High purity is essential for most applications, especially in nuclear and medical fields.

Protocol 3.3.1: Solvent Extraction (Industrial Standard)

-

The crude this compound solution, typically in a nitric acid medium, is contacted with an organic phase consisting of tributyl phosphate (B84403) (TBP) diluted with a hydrocarbon solvent like kerosene.[6][8][10]

-

This compound is selectively extracted into the organic phase, leaving the majority of rare earth impurities in the aqueous raffinate.[6]

-

The loaded organic phase is then "scrubbed" by contacting it with a fresh nitric acid solution to remove any co-extracted impurities.[6]

-

Finally, the purified this compound is stripped back into an aqueous phase using dilute nitric acid or deionized water.[11]

Protocol 3.3.2: Peroxide Precipitation (Alternative High-Purity Method) This method provides an alternative to solvent extraction and can yield a very pure product.[8][12]

-

A technical-grade thorium solution (derived from dissolving hydroxide in nitric acid) is prepared.

-

The solution is maintained in an acidic medium (e.g., 0.75 M HNO₃).[12]

-

Hydrogen peroxide (H₂O₂) is added to the solution with agitation, causing the selective precipitation of thorium peroxide as a highly insoluble white solid.[8][12]

-

The thorium peroxide precipitate is filtered and washed thoroughly with demineralized water to remove entrained impurities, particularly rare earth elements.[8]

-

The purified thorium peroxide is then re-dissolved in nitric acid to yield a high-purity this compound solution.[8][12]

Crystallization of this compound Hydrates

The final step is the isolation of solid this compound from the purified solution through crystallization. The specific hydrate (B1144303) obtained depends on the concentration of nitric acid in the solution.[2]

Protocol: Controlled Crystallization

-

The purified this compound solution is concentrated by evaporation at room temperature or under gentle heating to induce supersaturation.[9]

-

For this compound Pentahydrate (Th(NO₃)₄·5H₂O): Crystallization is performed from a dilute nitric acid solution. This is the most commonly isolated form.[2]

-

For this compound Tetrahydrate (Th(NO₃)₄·4H₂O): Crystallization is carried out from a more concentrated nitric acid solution, typically in the range of 4% to 59% HNO₃.[2]

-

The resulting crystals are separated from the mother liquor by filtration, washed with a small amount of cold nitric acid solution or an appropriate solvent, and dried under controlled conditions.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of this compound.

Table 1: Reaction and Crystallization Conditions

| Parameter | Value / Condition | Outcome | Source(s) |

| Synthesis Reactants | Thorium Hydroxide (Th(OH)₄) | - | [2],[6] |

| Nitric Acid (HNO₃) | - | [2],[6] | |

| Crystallization Medium | Dilute Nitric Acid | This compound Pentahydrate (Th(NO₃)₄·5H₂O) | [2] |

| 4% - 59% Nitric Acid | This compound Tetrahydrate (Th(NO₃)₄·4H₂O) | [2] |

Table 2: Purity and Impurity Profile (Peroxide Purification Method)

| Substance | Starting Material Content (Technical Grade) | Final Product Purity / Impurity | Source(s) |

| Thorium Oxide (ThO₂) Equiv. | 47-53% (from Thorium Sulfate) | > 99.5% | [8],[12] |

| Rare Earth Oxides (R₂O₃) | 0.5 - 0.9% | 0.23% | [8] |

| Uranium Oxide (UO₃) | 0.01% | Not Detected | [8],[12] |

Visualizations

Chemical Reaction Pathway

Caption: Reaction pathway for this compound synthesis.

Experimental Workflow

Caption: Generalized workflow for this compound production.

Safety and Handling

All work with thorium compounds must be conducted with strict adherence to safety protocols for radioactive materials. Thorium is an alpha-emitter, and while external radiation risk is low, internal contamination via inhalation or ingestion must be avoided. Appropriate personal protective equipment (PPE), including gloves, lab coats, and respiratory protection, should be used in a well-ventilated laboratory or fume hood. Nitric acid is highly corrosive and a strong oxidizer; contact with skin and eyes must be prevented.

Conclusion

The synthesis of this compound from thorium hydroxide is a well-established and fundamental process in thorium chemistry. The direct dissolution in nitric acid provides a versatile aqueous solution that can be subjected to rigorous purification techniques, such as solvent extraction or peroxide precipitation, to achieve the high levels of purity required for advanced applications. For researchers and professionals in materials science and drug development, mastering this synthesis provides access to a critical precursor for creating novel catalysts, advanced ceramics, and life-saving radiopharmaceuticals.

References

- 1. Thorium - Wikipedia [en.wikipedia.org]

- 2. Thorium(IV) nitrate - Wikipedia [en.wikipedia.org]

- 3. americanelements.com [americanelements.com]

- 4. benchchem.com [benchchem.com]

- 5. thoriumnorway.com [thoriumnorway.com]

- 6. britannica.com [britannica.com]

- 7. britannica.com [britannica.com]

- 8. researchgate.net [researchgate.net]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. pubs.aip.org [pubs.aip.org]

- 11. inis.iaea.org [inis.iaea.org]

- 12. scribd.com [scribd.com]

An In-depth Technical Guide to the Physicochemical Properties of Thorium Nitrate Hydrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of thorium nitrate (B79036) hydrates, focusing on the two most stable and commonly encountered forms: the tetrahydrate (Th(NO₃)₄·4H₂O) and the pentahydrate (Th(NO₃)₄·5H₂O). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize thorium compounds in their work.

Core Physicochemical Properties

The fundamental characteristics of thorium nitrate tetrahydrate and pentahydrate are summarized in the table below, allowing for easy comparison of their key properties.

| Property | This compound Tetrahydrate (Th(NO₃)₄·4H₂O) | This compound Pentahydrate (Th(NO₃)₄·5H₂O) | Anhydrous this compound (Th(NO₃)₄) |

| Chemical Formula | Th(NO₃)₄·4H₂O | Th(NO₃)₄·5H₂O | Th(NO₃)₄ |

| Molar Mass | 552.13 g/mol [1] | 570.15 g/mol [1] | 480.07 g/mol [1] |

| Appearance | Colorless crystalline powder, hygroscopic[2] | Clear, colorless crystals[1] | White solid[1] |

| Crystal System | - | Orthorhombic[1] | - |

| Lattice Constants (a,b,c) | - | a = 1.1191 nm, b = 2.2889 nm, c = 1.0579 nm[1] | - |

| Density | 2.8 g/cm³[1] | - | - |

| Melting Point | Decomposes at 500 °C[2] | - | 55 °C[1] |

| Solubility in Water | Very soluble[2] | Highly soluble. 4.013 mol/L at 25 °C (for Th(NO₃)₄)[1]. The solubility is a linear function of temperature in the range of 5–60°C[3]. g/100g H₂O: 186 (0°C), 187 (10°C), 191 (20°C)[4]. | Soluble[5] |

| Solubility in Organic Solvents | Very soluble in alcohol; slightly soluble in acetone[2]. | Soluble in alcohols, ketones, esters, and ethers[1]. | Soluble[5] |

Synthesis and Interconversion

The synthesis of specific this compound hydrates is primarily controlled by the concentration of nitric acid used during the crystallization process. Thorium(IV) hydroxide (B78521) is the typical starting material.

Experimental Protocols for Synthesis

2.1.1. Synthesis of this compound Pentahydrate (Th(NO₃)₄·5H₂O)

This procedure outlines the synthesis of this compound pentahydrate from thorium(IV) hydroxide using dilute nitric acid.

-

Materials:

-

Thorium(IV) hydroxide (Th(OH)₄)

-

Dilute nitric acid (<4% HNO₃)

-

Distilled water

-

Beakers, stirring rod, heating plate

-

Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)

-

Crystallizing dish

-

Desiccator

-

-

Procedure:

-

In a beaker, dissolve a known quantity of thorium(IV) hydroxide in a minimal amount of dilute nitric acid with gentle heating and stirring. Continue adding acid until a clear solution is obtained.

-

Filter the warm solution to remove any insoluble impurities.

-

Transfer the filtrate to a crystallizing dish and allow it to cool slowly to room temperature.

-

Cover the dish and permit slow evaporation of the solvent in a fume hood.

-

Colorless crystals of this compound pentahydrate will form.

-

Separate the crystals from the mother liquor by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold distilled water.

-

Dry the crystals in a desiccator over a suitable drying agent (e.g., silica (B1680970) gel).

-

2.1.2. Synthesis of this compound Tetrahydrate (Th(NO₃)₄·4H₂O)

The synthesis of the tetrahydrate follows a similar procedure to the pentahydrate, with the critical difference being the use of a more concentrated nitric acid solution.

-

Materials:

-

Thorium(IV) hydroxide (Th(OH)₄)

-

Concentrated nitric acid (4-59% HNO₃)[1]

-

Distilled water

-

Beakers, stirring rod, heating plate

-

Filtration apparatus

-

Crystallizing dish

-

Desiccator

-

-

Procedure:

-

In a beaker, dissolve a known quantity of thorium(IV) hydroxide in a minimal amount of concentrated nitric acid (within the 4-59% concentration range) with gentle heating and stirring.[1]

-

Follow steps 2 through 8 as outlined in the protocol for the synthesis of the pentahydrate. The resulting crystals will be the tetrahydrate form.

-

Thermal Decomposition

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for understanding the thermal stability and decomposition pathways of this compound hydrates. Upon heating, these compounds undergo a multi-step decomposition, beginning with dehydration, followed by the loss of nitrate groups, and ultimately yielding thorium dioxide (ThO₂).

When this compound pentahydrate is heated, it initially loses water molecules. At approximately 140 °C, a basic nitrate, ThO(NO₃)₂, is formed.[1] Further heating to higher temperatures results in the formation of the final product, thorium dioxide.[1]

Characterization Methods

A systematic workflow is essential to confirm the identity, purity, and physicochemical properties of the synthesized this compound hydrates.

Experimental Protocols for Characterization

4.1.1. Powder X-ray Diffraction (XRD)

XRD is employed to identify the crystalline phase and determine the crystal structure of the this compound hydrates.

-

Instrumentation: A standard powder X-ray diffractometer.

-

Sample Preparation: A small amount of the crystalline powder is finely ground using a mortar and pestle to ensure random orientation of the crystallites. The powder is then mounted on a sample holder.

-

Typical Parameters:

-

X-ray Source: Cu Kα radiation (λ = 1.5418 Å).

-

Voltage and Current: 40 kV and 40 mA.

-

Scan Range (2θ): 10° to 80°.

-

Step Size: 0.02°.

-

Scan Speed: 2°/minute.

-

4.1.2. Thermogravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC)

TGA/DSC provides quantitative information on the water content and the thermal decomposition profile of the hydrates.

-

Instrumentation: A simultaneous TGA/DSC analyzer.

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

-

Typical Parameters:

-

Heating Rate: 10 °C/minute.

-

Atmosphere: Flowing nitrogen or air (e.g., 50 mL/minute).

-

Temperature Range: Ambient to 800 °C.

-

4.1.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the vibrational modes of the nitrate groups and water molecules within the crystal lattice. The KBr pellet method is a common sample preparation technique for solid inorganic samples.

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry spectroscopy-grade potassium bromide (KBr) to remove any absorbed water.

-

Grind 1-2 mg of the this compound hydrate sample with approximately 200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Place the powder mixture into a pellet press die.

-

Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.

-

-

Typical Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32-64.

-

4.1.4. Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR on the molecular vibrations and is particularly useful for studying the low-frequency modes of the thorium-oxygen bonds.

-

Instrumentation: A Raman spectrometer, often coupled to a microscope.

-

Sample Preparation: A small amount of the crystalline sample is placed on a microscope slide.

-

Typical Parameters:

-

Laser Wavelength: 532 nm or 785 nm.

-

Laser Power: Kept low (e.g., <10 mW) to avoid thermal decomposition of the sample.

-

Spectral Range: 100-4000 cm⁻¹.

-

Resolution: 2-4 cm⁻¹.

-

Acquisition Time: Varies depending on signal intensity, typically multiple accumulations of 10-60 seconds.

-

References

- 1. Thorium(IV) nitrate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Properties of aqueous this compound solutions. Part 1.—Densities, viscosities, conductivities, pH, solubility and activities at freezing point - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 4. 13823-29-5 CAS MSDS (this compound HYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | N4O12Th | CID 26293 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Crystal Structure of Thorium Nitrate Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of thorium nitrate (B79036) pentahydrate (Th(NO₃)₄·5H₂O), a compound of interest in various research and development applications. This document summarizes key crystallographic data, details the experimental protocols for its characterization, and presents visual diagrams to illustrate experimental workflows and chemical relationships.

Introduction

Thorium nitrate pentahydrate is the most common hydrated form of this compound, readily crystallizing from dilute nitric acid solutions.[1][2] An accurate understanding of its three-dimensional atomic arrangement is crucial for applications requiring precise stoichiometry and for predicting its chemical behavior. Early studies were sometimes contradictory regarding its exact composition, with some labeling it as a tetrahydrate or hexahydrate.[3][4] However, definitive studies have confirmed the pentahydrate as a stable and well-defined crystalline solid.[3]

Crystallographic Data

The crystal structure of this compound pentahydrate was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Fdd2.[2][3] The thorium atom is eleven-coordinated, bonded to three water molecules and eight oxygen atoms from four bidentate nitrate groups.[1][5] The remaining two water molecules are incorporated into the crystal lattice through hydrogen bonding.[5]

Table 1: Crystal Data and Structure Refinement for this compound Pentahydrate

| Parameter | Value |

| Empirical Formula | Th(NO₃)₄·5H₂O |

| Formula Weight | 570.15 g/mol [6] |

| Crystal System | Orthorhombic[3][6] |

| Space Group | Fdd2[2][3] |

| Unit Cell Dimensions | a = 11.182(3) Å[3] |

| b = 22.873(5) Å[3] | |

| c = 10.573(3) Å[3] | |

| Volume | 2701.1 ų |

| Z | 8[2][3] |

| Calculated Density | 2.800 g/cm³[3] |

Table 2: Selected Average Bond Distances

| Bond | Length (Å) |

| Th-O (water) | 2.46[2][3] |

| Th-O (nitrate) | 2.57[2][3] |

| N-O (coordinated to Th) | 1.27[2][3] |

| N-O (terminal) | 1.22[2][3] |

| Hydrogen Bonds | 2.71 - 2.96[2][3] |

Experimental Protocols

3.1. Synthesis and Crystallization

Crystals of this compound pentahydrate are typically prepared by the dissolution of thorium(IV) hydroxide (B78521) in nitric acid followed by crystallization.[1][7] The specific hydrate (B1144303) form obtained is dependent on the concentration of the nitric acid solution.

-

Pentahydrate (Th(NO₃)₄·5H₂O): Crystallizes from dilute nitric acid solutions.[1][6]

-

Tetrahydrate (Th(NO₃)₄·4H₂O): Crystallizes from nitric acid solutions with concentrations between 4% and 59%.[1][5]

The following diagram illustrates the synthesis pathway for the different hydrated forms of this compound.

References

- 1. Thorium(IV) nitrate - Wikipedia [en.wikipedia.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Buy this compound | 13823-29-5 [smolecule.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | N4O12Th | CID 26293 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thorium Nitrate Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of thorium nitrate (B79036) in various organic solvents. The information contained herein is intended to support research, development, and drug formulation activities by providing essential data on the behavior of thorium nitrate in non-aqueous media. This guide includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of a generalized experimental workflow.

Core Data: Solubility of this compound in Organic Solvents

This compound exhibits a notable degree of solubility in a range of polar organic solvents. This property is crucial for various applications, including solvent extraction for purification, synthesis of thorium-based compounds, and formulation of therapeutic agents. The solubility is influenced by the nature of the solvent, temperature, and the presence of water or other coordinating species.

The following table summarizes the quantitative solubility of this compound tetrahydrate in several organic solvents at 25°C. The data is expressed in grams of this compound per 100 grams of solvent.

| Solvent Class | Solvent Name | Formula | Solubility ( g/100g solvent) at 25°C |

| Alcohols | Methanol | CH₃OH | 148.5 |

| Ethanol | C₂H₅OH | 125.2[1] | |

| 1-Propanol | C₃H₇OH | 88.7[1] | |

| 2-Propanol | C₃H₇OH | 79.9[1] | |

| 1-Butanol | C₄H₉OH | 80.5[1] | |

| Isobutanol | (CH₃)₂CHCH₂OH | 66.4[1] | |

| 1-Hexanol | C₆H₁₃OH | 50.11[1] | |

| Cyclohexanol | C₆H₁₁OH | 56[1] | |

| Allyl alcohol | C₃H₅OH | 84.5[1] | |

| Benzyl alcohol | C₇H₈O | 26.4[1] | |

| Glycerol | C₃H₈O₃ | 83.8[1] | |

| Ketones | Acetone | (CH₃)₂CO | 145.7[1] |

| Methyl ethyl ketone | CH₃COC₂H₅ | 125.7[1] | |

| Ethers | Diethyl ether | (C₂H₅)₂O | 74.8[1] |

| Dibutyl ether | (C₄H₉)₂O | 2.77[1] | |

| 1,4-Dioxane | C₄H₈O₂ | 75.1[1] | |

| Esters | Ethyl acetate | CH₃COOC₂H₅ | 9.39 (at 20°C) |

Experimental Protocols for Solubility Determination

The determination of this compound solubility in organic solvents involves the preparation of a saturated solution, followed by the quantitative analysis of the thorium concentration in a known amount of the solvent. Below are detailed methodologies for key experiments.

Preparation of Saturated Solution (Isothermal Method)

This protocol describes the creation of a saturated solution of this compound in an organic solvent at a constant temperature.

Materials:

-

This compound tetrahydrate (Th(NO₃)₄·4H₂O)

-

Selected organic solvent (analytical grade)

-

Constant temperature bath (e.g., water or oil bath)

-

Sealed, temperature-controlled reaction vessel or flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., syringe filters with appropriate membrane material compatible with the organic solvent)

Procedure:

-

Add an excess amount of this compound tetrahydrate to a known volume or mass of the organic solvent in the reaction vessel. The excess solid is necessary to ensure that the solution reaches saturation.

-

Place the vessel in the constant temperature bath set to the desired temperature (e.g., 25°C).

-

Stir the mixture vigorously using the magnetic stirrer to facilitate the dissolution process.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that saturation is reached. The equilibration time should be determined empirically for each solvent system.

-

After equilibration, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume or mass of the supernatant (the saturated solution) using a pre-warmed or temperature-equilibrated pipette or syringe. It is crucial to avoid transferring any solid particles.

-

Immediately filter the collected supernatant through a syringe filter to remove any remaining suspended microcrystals. The filter and syringe should also be pre-equilibrated at the experimental temperature.

-

Accurately weigh the filtered saturated solution.

-

Proceed with the quantitative analysis of the thorium concentration in the filtered solution.

Quantitative Analysis of Thorium Concentration

The concentration of thorium in the saturated organic solution can be determined using various analytical techniques. Two common methods are gravimetric analysis and spectrophotometry.

This classic method involves the precipitation of an insoluble thorium compound, followed by its isolation, drying, and weighing.

Materials:

-

Saturated this compound solution in the organic solvent

-

Oxalic acid solution (e.g., 10% w/v in water)

-

Deionized water

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Heating plate

-

Filtration apparatus (e.g., Gooch crucible with filter paper or fritted glass crucible)

-

Muffle furnace

-

Analytical balance

Procedure:

-

Carefully evaporate the organic solvent from the accurately weighed sample of the saturated solution. This should be done in a fume hood with appropriate heating (e.g., a steam bath or a heating mantle at low temperature) to avoid spattering.

-

Dissolve the remaining this compound residue in a known volume of deionized water.

-

Heat the aqueous solution to near boiling.

-

Slowly add a hot solution of oxalic acid to the this compound solution while stirring continuously. This will precipitate thorium oxalate (B1200264).

-

Allow the solution to cool to room temperature to ensure complete precipitation.

-

Filter the thorium oxalate precipitate using a pre-weighed Gooch or fritted glass crucible.

-

Wash the precipitate with small portions of deionized water to remove any soluble impurities.

-

Dry the crucible and precipitate in an oven at a suitable temperature (e.g., 110°C) to remove water.

-

Ignite the dried precipitate in a muffle furnace at a high temperature (e.g., 800-1000°C) to convert the thorium oxalate to thorium dioxide (ThO₂).

-

Cool the crucible in a desiccator and weigh it on an analytical balance.

-

Repeat the ignition and weighing steps until a constant weight is achieved.

-

Calculate the mass of thorium dioxide and, from this, the mass of this compound in the original sample of the saturated solution. The solubility can then be expressed as grams of this compound per 100 grams of solvent.

This method relies on the formation of a colored complex between thorium and a chromogenic reagent, with the absorbance of the complex being proportional to the thorium concentration.

Materials:

-

Saturated this compound solution in the organic solvent

-

Arsenazo III solution (or another suitable chromogenic agent)

-

Hydrochloric acid (HCl) solution (e.g., 1 M)

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Cuvettes

Procedure:

-

Evaporate the organic solvent from an accurately weighed aliquot of the saturated solution as described in the gravimetric method.

-

Dissolve the residue in a known volume of dilute hydrochloric acid.

-

Prepare a series of standard solutions of this compound of known concentrations in the same acidic medium.

-

To a specific volume of both the sample solution and each standard solution in separate volumetric flasks, add a precise amount of the Arsenazo III solution.

-

Dilute the solutions to the mark with the acidic solution and mix thoroughly.

-

Allow the color to develop for a specified period.

-

Measure the absorbance of each standard solution and the sample solution at the wavelength of maximum absorbance for the thorium-Arsenazo III complex (typically around 665 nm).

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding thorium concentrations.

-

Determine the concentration of thorium in the sample solution from the calibration curve.

-

Calculate the mass of this compound in the original sample of the saturated solution and express the solubility as grams of this compound per 100 grams of solvent.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.

Caption: Workflow for this compound Solubility Determination.

References

The Historical Application of Thorium Nitrate in Incandescent Gas Mantle Production: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the history and technology behind the use of thorium nitrate (B79036) in the production of incandescent gas mantles. The invention of the gas mantle was a pivotal development in the history of artificial lighting, predating widespread electrical illumination, and hinged on the unique properties of thorium dioxide.

A New Era of Illumination: The Invention of the Welsbach Mantle

The modern incandescent gas mantle was invented in the 1880s by Austrian chemist Carl Auer von Welsbach, a student of Robert Bunsen.[1] His work with rare-earth elements led to the development of a device that could produce a bright, white light when heated by a gas flame.[1][2] This invention, often called the "Welsbach mantle" or "Auerlicht," marked the first significant commercial application of the element thorium.[3]

Welsbach's initial experiments in the mid-1880s involved a mixture of 60% magnesium oxide, 20% lanthanum oxide, and 20% yttrium oxide, which he named "Actinophor".[1] Patented in 1887, these early mantles produced a greenish-tinted light and were not commercially successful.[1] A breakthrough came in 1891 when he perfected a new composition: a mixture of 99% thorium dioxide and 1% cerium dioxide.[1] This formulation produced a much whiter and more intense light, leading to its rapid adoption across Europe after its commercial introduction in 1892.[1] The Welsbach Gas Light Company, with facilities in locations such as Gloucester, New Jersey, held exclusive manufacturing and sales rights to this technology from 1888 to 1940 and became a major producer and refiner of thorium.[4][5]

The Science of Incandescence: Candoluminescence

The brilliant white light emitted by the thorium-based gas mantle is a result of a phenomenon known as candoluminescence.[6] When heated by a gas flame, the mantle's composition of thorium and cerium oxides glows brightly in the visible spectrum while emitting very little infrared radiation.[1] The thorium dioxide acts as a catalyst for the recombination of free radicals present in the flame, a process that releases significant energy.[6] The addition of 1% cerium dioxide enhances this effect by increasing the emissivity in the visible spectrum.[6] This efficient conversion of heat to visible light is what made the gas mantle a revolutionary lighting technology.[1]

From Fabric to Fragile Ash: The Manufacturing Process

The production of a thorium gas mantle was a multi-step process that transformed a simple fabric bag into a delicate, light-emitting ceramic shell.[1] The process, which remained largely unchanged for decades, involved meticulous hand operations.[4]

Experimental Protocol: Gas Mantle Production

The following protocol outlines the key steps in the historical manufacturing of thorium-based incandescent gas mantles:

-

Fabric Selection and Preparation: A fabric bag, typically made from silk, ramie-based artificial silk, or rayon, was knitted into a pear-shaped form.[1][4] These materials were chosen for their ability to create a fine, self-supporting ash structure after being burned away.[4]

-

Impregnation: The fabric mantle was immersed in an aqueous solution of metal nitrates. The primary component of this solution was thorium nitrate, with a small but crucial addition of cerous nitrate.[3][4] Other salts, such as aluminum and beryllium nitrates, were sometimes added to increase the strength of the final mantle.[3][4]

-

Drying: After impregnation, the saturated fabric was carefully removed from the solution and dried.[3][4]

-

Initial Ignition (Hardening): The dried, nitrate-impregnated mantle was then briefly ignited. This crucial step burned away the organic fabric, leaving behind a rigid but extremely fragile ceramic skeleton of metal oxides.[1][4] This process converted the this compound and cerous nitrate into thorium dioxide (ThO₂) and cerium dioxide (CeO₂), respectively.[7]

-

Coating and Packaging: To protect the delicate mantle during transport and installation, it was coated with a protective layer of collodion.[4] These "hard" mantles were then attached to a base to facilitate handling.[4]

Quantitative Data Summary

The precise composition of the impregnating solution and the final mantle were critical to its performance. The following table summarizes typical quantitative data from historical manufacturing processes.

| Parameter | Value/Composition | Reference |

| Impregnating Solution | ||

| This compound (Th(NO₃)₄) | 25% - 50% (w/v) in distilled water | [8] |

| Cerous Nitrate (Ce(NO₃)₃) | 0.5% - 1% of the this compound amount | [8] |

| Final Mantle Composition | ||

| Thorium Oxide (ThO₂) | ~99% | [1][7][8] |

| Cerium Oxide (CeO₂) | ~1% | [1][7][8] |

| Physical Properties | ||

| Melting Point of ThO₂ | ~3390 °C (Highest of all oxides) | [6][8] |

| Thorium Content per Mantle | ||

| Typical Amount | 250 mg | [3] |

| Maximum Amount | Up to 400 mg | [3] |

Visualizing the Process and Principles

To better illustrate the key processes and relationships in the history of this compound in gas mantle production, the following diagrams are provided.

References

- 1. Gas mantle - Wikipedia [en.wikipedia.org]

- 2. This is Too Bad, Makes Night & Day Alike! - Science History Institute Digital Collections [digital.sciencehistory.org]

- 3. Incandescent Gas Lantern Mantles | Museum of Radiation and Radioactivity [orau.org]

- 4. antiqueslides.net [antiqueslides.net]

- 5. Exterior view of Welsbach Gas Light Company facility - Science History Institute Digital Collections [digital.sciencehistory.org]

- 6. Thorium - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Discovery and Isolation of Thorium Nitrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thorium, a naturally occurring radioactive element, has garnered significant interest for its potential applications in nuclear energy and various industrial processes. Central to its utilization is the synthesis of high-purity thorium compounds, with thorium nitrate (B79036) [Th(NO₃)₄] being a key intermediate. This technical guide provides a comprehensive overview of the discovery of thorium and the evolution of methods for the isolation and purification of thorium nitrate. It details both historical and contemporary experimental protocols, presents quantitative data on the physicochemical properties of this compound and its hydrates, and visualizes the core chemical pathways involved in its production. This document is intended to serve as a valuable resource for professionals in research, drug development, and related scientific fields who require a thorough understanding of thorium chemistry.

Historical Context: The Discovery of Thorium

Thorium was first discovered in 1828 by the Swedish chemist Jöns Jacob Berzelius. He identified the new element from a black mineral, now known as thorite, which was given to him by the Reverend Hans Morten Thrane Esmark. Berzelius named the element "thorium" after Thor, the Norse god of thunder. His initial work involved isolating the element in its oxide form. While Berzelius laid the foundation for thorium chemistry, the first synthesis of this compound is not definitively attributed to him in readily available historical records. Early research on thorium compounds progressed throughout the 19th century, with a significant application emerging in the late 1800s: the use of this compound in the production of incandescent gas mantles. This application drove the initial demand for processes to isolate and purify thorium compounds from their ores.

Physicochemical Properties of this compound

This compound is a white, crystalline solid that is highly soluble in water and alcohol. It is most commonly found in its hydrated forms, primarily as the tetrahydrate and pentahydrate. The anhydrous form is less stable and more challenging to prepare. The properties of these different forms are crucial for their application and are summarized in the table below.

| Property | This compound (Anhydrous) | This compound Tetrahydrate | This compound Pentahydrate |

| Chemical Formula | Th(NO₃)₄ | Th(NO₃)₄·4H₂O | Th(NO₃)₄·5H₂O |

| Molar Mass | 480.06 g/mol | 552.12 g/mol [1] | 570.15 g/mol |

| Appearance | White solid[2] | White, crystalline mass[3] | Colorless crystals[2] |

| Melting Point | 55 °C (131 °F)[2] | Decomposes at ~500 °C[1][3] | - |

| Density | - | - | - |

| Solubility in Water | Very soluble | Very soluble[1] | Very soluble |

| Crystal System | - | - | Orthorhombic[2] |

Isolation and Purification of this compound from Monazite (B576339) Ore

The primary commercial source of thorium is monazite sand, a phosphate (B84403) mineral that also contains rare earth elements. The isolation of pure this compound from monazite is a multi-step process that involves ore digestion followed by purification. Two main initial digestion methods are employed: acid digestion and alkaline digestion.

Ore Digestion

In the acid digestion process, finely ground monazite sand is treated with hot, concentrated sulfuric acid. This reaction converts the thorium and rare earth phosphates into water-soluble sulfates.

Experimental Protocol: Acid Digestion of Monazite

-

Ore Preparation: Finely grind the monazite sand to increase the surface area for reaction.

-

Acid Treatment: Mix the ground monazite with concentrated (93-98%) sulfuric acid in a cast-iron or acid-resistant reactor. A typical ratio is 1:2 to 1:3 ore to acid by weight.

-

Heating: Heat the mixture to 200-230°C. The reaction is exothermic and requires careful temperature control.

-

Digestion: Maintain the temperature for several hours to ensure complete conversion of the phosphates to sulfates.

-

Leaching: Cool the reaction mass and then carefully leach it with water. The thorium and rare earth sulfates dissolve, leaving behind silica (B1680970) and other insoluble residues.

Alkaline digestion involves treating the monazite sand with a hot, concentrated solution of sodium hydroxide (B78521). This process converts the thorium and rare earth phosphates into insoluble hydroxides, while the phosphate is converted to soluble sodium phosphate.

Experimental Protocol: Alkaline Digestion of Monazite

-

Ore Preparation: Finely grind the monazite sand.

-

Caustic Treatment: Mix the ground monazite with a 45-50% sodium hydroxide solution in a reactor.

-

Heating: Heat the slurry to approximately 140-150°C under pressure.

-

Digestion: Maintain the temperature and pressure for several hours.

-

Leaching: Cool the mixture and dilute it with water. The thorium and rare earth hydroxides remain as a solid precipitate, while the sodium phosphate and excess sodium hydroxide are in the solution.

-

Separation: Filter the mixture to separate the solid thorium and rare earth hydroxides from the phosphate-rich liquor.

Caption: Workflow for the initial digestion of monazite ore.

Purification of Thorium

Following the initial digestion, the thorium must be separated from the rare earth elements and other impurities. The two primary methods for this purification are precipitation and solvent extraction.

A selective method for separating thorium from rare earths is the precipitation of thorium as thorium peroxide. This method is effective in achieving a high degree of purity.[4]

Experimental Protocol: Thorium Peroxide Precipitation

-

Solution Preparation: The thorium-containing solution from the acid digestion step (or the redissolved hydroxide cake from the alkaline process in nitric acid) is used as the starting material.

-

pH Adjustment: Adjust the pH of the solution to approximately 2.0 with a suitable base (e.g., ammonia).[5][6]

-

Precipitation: Slowly add hydrogen peroxide (30% solution) to the stirred solution. Thorium precipitates as thorium peroxide (Th₂O₇·4H₂O), leaving the rare earth elements in the solution.[5][6]

-

Digestion: Allow the precipitate to digest for a period to improve its filterability.

-

Filtration and Washing: Filter the thorium peroxide precipitate and wash it thoroughly with deionized water to remove any entrained impurities.

-

Redissolution: Dissolve the washed thorium peroxide precipitate in nitric acid to obtain a pure this compound solution.[4]

-

Crystallization: Evaporate the solution to induce crystallization of this compound, typically as the tetrahydrate or pentahydrate depending on the nitric acid concentration.[2]

Caption: Purification of thorium via peroxide precipitation.

Solvent extraction is a highly efficient and widely used industrial method for producing high-purity this compound. The process relies on the selective transfer of this compound from an aqueous phase to an organic phase. Tributyl phosphate (TBP) is a common extractant.

Experimental Protocol: Solvent Extraction with Tributyl Phosphate (TBP)

-

Feed Preparation: The thorium and rare earth hydroxides from the alkaline digestion are dissolved in nitric acid to create an aqueous feed solution. The acidity of the solution is adjusted to be optimal for thorium extraction.

-

Organic Phase Preparation: The organic phase typically consists of 30-40% TBP diluted in a suitable solvent such as kerosene (B1165875) or other aliphatic hydrocarbons.[7]

-

Extraction: The aqueous feed solution and the organic phase are brought into counter-current contact in a series of mixer-settlers. This compound is selectively transferred to the organic phase, leaving the rare earth nitrates and other impurities in the aqueous phase (raffinate).

-

Scrubbing: The thorium-loaded organic phase is then "scrubbed" with a dilute nitric acid solution to remove any co-extracted impurities.

-

Stripping: The purified thorium is then stripped from the organic phase back into an aqueous phase by contacting it with a dilute nitric acid solution or deionized water.

-

Crystallization: The pure aqueous this compound solution is concentrated by evaporation to crystallize this compound.

Caption: Solvent extraction process for this compound purification.

Conclusion

The journey from the discovery of thorium by Berzelius to the development of sophisticated industrial processes for the isolation of high-purity this compound has been driven by the evolving applications of this element. The methods of acid and alkaline digestion of monazite ore, followed by purification via precipitation or solvent extraction, are well-established and can be tailored to achieve the desired purity levels for various research and industrial applications. This guide provides the fundamental knowledge and detailed protocols necessary for professionals working with thorium and its compounds, enabling a deeper understanding of the chemistry and processes involved in producing this important material.

References

- 1. Table 4-2, Physical and Chemical Properties of Thorium and Compounds - Toxicological Profile for Thorium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Thorium(IV) nitrate - Wikipedia [en.wikipedia.org]

- 3. This compound | N4O12Th | CID 26293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Purification of thorium by precipitation [inis.iaea.org]

- 6. researchgate.net [researchgate.net]

- 7. mjas.analis.com.my [mjas.analis.com.my]

An In-depth Technical Guide to the Early Experimental Uses of Thorium Nitrate in Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational experimental applications of thorium nitrate (B79036) in chemistry. Emerging in the late 19th and early 20th centuries, this compound played a pivotal role in the development of lighting technology, analytical methodologies, and early catalytic research. This document details the core scientific principles, experimental protocols, and quantitative data from these pioneering applications.

The Incandescent Gas Mantle: A Revolution in Lighting

The most significant early commercial application of thorium nitrate was in the invention of the incandescent gas mantle by Carl Auer von Welsbach in the 1880s.[1][2] These mantles dramatically increased the luminosity of gas lighting, transforming public and private illumination.

The principle behind the gas mantle lies in the property of candoluminescence, where certain materials emit intense visible light when heated by a flame, far exceeding the black-body radiation of the flame itself. Thorium oxide (thoria), produced from the thermal decomposition of this compound, proved to be an exceptionally efficient light emitter.

Chemical Composition and Manufacturing

The optimal composition for gas mantles was found to be a mixture of approximately 99% thorium dioxide and 1% cerium dioxide.[2] The small addition of ceria significantly enhances the brightness of the light produced. The manufacturing process involved impregnating a fabric mesh, typically made of cotton or ramie, with an aqueous solution of thorium and cerium nitrates.

Table 1: Typical Composition of a Welsbach Gas Mantle Impregnating Solution

| Component | Chemical Formula | Concentration (Typical) |

| This compound | Th(NO₃)₄ | ~99% of metal salt content |

| Cerium Nitrate | Ce(NO₃)₃ | ~1% of metal salt content |

| Water | H₂O | Solvent |

Experimental Protocol: Preparation of a Welsbach-type Gas Mantle

The following protocol outlines the fundamental steps for creating an incandescent gas mantle based on early manufacturing principles.

Materials:

-

This compound (Th(NO₃)₄)

-

Cerium nitrate (Ce(NO₃)₃)

-

Distilled water

-

Cotton or ramie fabric in the form of a small pouch or sock

-

Bunsen burner or gas lamp

Procedure:

-

Preparation of the Impregnating Solution: Prepare an aqueous solution containing approximately 99 parts this compound and 1 part cerium nitrate by weight. The total salt concentration should be sufficient to thoroughly saturate the fabric.

-

Fabric Impregnation: Immerse the cotton or ramie fabric pouch completely in the nitrate solution until it is fully saturated.

-

Drying: Carefully remove the saturated fabric from the solution and allow it to air dry completely.

-

"Burning Off" (Conversion to Oxides): Suspend the dried, impregnated mantle over a heat source, such as an unlit Bunsen burner. Ignite the fabric. The organic material will burn away, leaving a fragile, ash-like structure of metal oxides (ThO₂ and CeO₂). This process is known as pyrolysis.

-

Incandescence: Gently introduce a gas flame to the oxide mantle. The mantle will heat to incandescence, producing a bright, white light.

Analytical Chemistry: Titrimetric Determination of Fluoride (B91410)

This compound found an important, albeit more specialized, application in analytical chemistry as a titrant for the determination of fluoride ions in solution. This method relies on the precipitation of insoluble thorium fluoride (ThF₄).

The reaction proceeds as follows:

Th⁴⁺(aq) + 4F⁻(aq) → ThF₄(s)

The endpoint of the titration is typically detected using a colorimetric indicator, such as sodium alizarin (B75676) sulfonate, which changes color in the presence of excess thorium ions.

Experimental Protocol: Fluoride Titration with this compound

This protocol is based on early 20th-century methods for fluoride analysis.

Materials:

-

This compound standard solution (e.g., 0.1 N)

-

Sodium alizarin sulfonate indicator solution

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

A sample containing an unknown concentration of fluoride ions

-

Burette, beaker, and pH meter or indicator paper

Procedure:

-

Sample Preparation: Take a known volume of the fluoride-containing sample and place it in a beaker.

-

pH Adjustment: Adjust the pH of the sample to approximately 3.0-3.5 using HCl or NaOH. This is crucial for the indicator's color change.

-

Indicator Addition: Add a few drops of sodium alizarin sulfonate indicator to the sample. The solution should turn a yellow color.

-

Titration: Slowly add the standard this compound solution from a burette to the sample while stirring continuously.

-

Endpoint Determination: Continue the titration until the solution turns a faint, permanent pink color. This color change indicates that all the fluoride has precipitated, and there is now an excess of thorium ions in the solution to react with the indicator.

-

Calculation: The concentration of fluoride in the original sample can be calculated based on the volume and concentration of the this compound solution used to reach the endpoint.

Thorium in Catalysis and Organic Synthesis

While less widespread than its use in lighting, thorium compounds, often derived from this compound, were investigated for their catalytic properties in the early 20th century. Thoria (ThO₂), obtained by heating this compound, was found to be a useful catalyst in certain organic reactions.

One notable early application was in the dehydration of alcohols to form ethers and olefins. Thoria's catalytic activity in these reactions is attributed to its surface properties, which facilitate the elimination of water.

Logical Pathway: Catalytic Dehydration of Alcohols using Thoria

The pathway for the thoria-catalyzed dehydration of a primary alcohol can lead to either an ether or an alkene, depending on the reaction conditions, particularly the temperature.

Purification and Preparation of this compound

The utility of this compound in these applications necessitated methods for its purification from mineral sources, primarily monazite (B576339) sand. Early chemical processing involved digesting the ore and selectively precipitating thorium compounds.

Simplified Early Process for this compound Purification

A common historical approach involved the following steps:

-

Ore Digestion: Monazite sand was treated with hot, concentrated sulfuric acid or sodium hydroxide to break down the mineral matrix and bring the thorium and rare earth elements into solution or a soluble form.

-

Selective Precipitation: The pH of the resulting solution was carefully adjusted to selectively precipitate thorium hydroxide (Th(OH)₄), leaving many of the rare earth elements in solution.

-

Conversion to Nitrate: The precipitated thorium hydroxide was then dissolved in nitric acid to form an aqueous solution of this compound.

-

Crystallization: The purified this compound was then crystallized from the solution.

This process laid the groundwork for later, more sophisticated solvent extraction techniques for producing high-purity thorium compounds.

Conclusion

The early experimental uses of this compound were instrumental in advancing chemical technology and analytical science. Its application in the Welsbach gas mantle was a landmark achievement in the history of lighting. In the laboratory, it provided a valuable method for the quantitative analysis of fluoride and served as a precursor for early catalytic research. While concerns over its radioactivity have led to its replacement in many applications, the foundational work with this compound remains a significant chapter in the history of chemistry.

References

A Technical Guide to the Natural Occurrence and Sources of Thorium for Nitrate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thorium, a naturally occurring radioactive element, holds significant potential in various scientific and industrial applications, including as a fuel for nuclear energy and in the synthesis of specialized chemical compounds. This technical guide provides a comprehensive overview of the natural occurrence of thorium, its primary mineral sources, and the methodologies for its extraction and subsequent conversion to thorium nitrate (B79036). The document details the geological distribution of thorium, presents quantitative data on its abundance, and outlines the experimental protocols for its processing. Visual workflows are provided to illustrate the key stages from ore to the purified nitrate salt, catering to researchers, scientists, and professionals in drug development who may utilize thorium-based compounds in their work.

Natural Occurrence of Thorium

Thorium is a primordial element, with its most stable isotope, 232Th, having a half-life of approximately 14.0 billion years.[1] It is estimated to be about three to four times more abundant than uranium in the Earth's crust.[1][2] The average concentration of thorium in the Earth's crust is approximately 6 to 10 parts per million (ppm).[2][3][4][5]

Abundance in Various Geological Environments

Thorium is widely distributed in small quantities in most rocks and soils.[6] Its concentration varies significantly depending on the geological formation. Granitic rocks, for instance, have a higher average concentration of 20 to 30 ppm, while mafic rocks like basalts contain around 1 ppm.[5] Soils typically contain an average of about 6 ppm of thorium.[2][4][6] Due to its low solubility, thorium is largely absent from seawater, with concentrations of less than 0.7 parts per trillion (ppt).[7][8]

Principal Thorium-Bearing Minerals

Thorium does not exist in its metallic form in nature but is found within a variety of minerals, primarily as oxides, silicates, and phosphates.[4] The most commercially significant thorium-bearing minerals are:

-

Monazite (B576339): A rare-earth phosphate (B84403) mineral, ((Ce, La, Nd, Th)PO₄), is the most common source of thorium.[9] It typically contains between 2.5% and 12% thorium, often as thorium oxide (ThO₂).[2][4][6]

-

Thorite: A thorium silicate (B1173343) (ThSiO₄), is another important mineral source.[6][9]

-

Thorianite: A thorium oxide (ThO₂), can contain up to 12% thorium oxide but is a rarer mineral.[6]

-

Other Minerals: Thorium is also found in smaller quantities in minerals such as allanite (0.1-2%) and zircon (up to 0.4%).[6]

Geological Deposits and Global Distribution

Thorium deposits are categorized into several types, with placer deposits in heavy mineral sands being a major source.[3][10] Other significant deposit types include carbonatites, vein-type deposits, and alkaline rocks.[3][11]

Global thorium resources are substantial, with estimates of recoverable thorium varying. The distribution of these resources is not uniform across the globe.

Data Presentation: Thorium Abundance and Reserves

The following tables summarize the quantitative data on the natural occurrence and distribution of thorium.

Table 1: Average Thorium Concentrations in Various Materials

| Material | Average Thorium Concentration |

| Earth's Crust | 6 - 10 ppm[2][3][4][5] |

| Soil | ~6 ppm[2][4][6] |

| Granitic Rocks | 20 - 30 ppm[5] |

| Shale | 10 - 15 ppm[5] |

| Sandstone | ~2 ppm[5] |

| Limestone | ~2 ppm[5] |

| Basaltic Rocks | ~1 ppm[5] |

| Seawater | < 0.7 ppt[7][8] |

Table 2: Thorium Content in Common Thorium-Bearing Minerals

| Mineral | Chemical Formula | Typical Thorium Content |

| Monazite | (Ce,La,Nd,Th)PO₄ | 2.5% - 12%[2][4][6] |

| Thorite | ThSiO₄ | High |

| Thorianite | ThO₂ | Up to 12% ThO₂[6] |

| Allanite | (Ce,Ca,Y,La)₂(Al,Fe³⁺)₃(SiO₄)₃(OH) | 0.1% - 2%[6] |

| Zircon | ZrSiO₄ | Up to 0.4%[6] |

Table 3: Estimated Thorium Reserves by Country (Selected Countries)

| Country | Estimated Reserves (tonnes) |

| India | 846,500[2] |

| Brazil | 632,000[4] |

| United States | 595,000[2][4] |

| Australia | 595,000[4] |

| Egypt | 380,000[11] |

| Turkey | 374,000[11] |

| Venezuela | 300,000[11] |

| Canada | 172,000[11] |

| South Africa | 148,000[11] |

Note: Estimates of reserves can vary between different sources and over time.

From Ore to Thorium Nitrate: A Workflow

The overall process of obtaining this compound from its primary ore, monazite, involves several key stages: physical concentration, chemical digestion, separation and purification, and finally, conversion to the nitrate form.

Caption: Workflow from Monazite Ore to this compound.

Experimental Protocols

The following sections provide detailed methodologies for the extraction of thorium from monazite and its subsequent conversion to this compound.

Extraction of Thorium from Monazite Sand

Two primary methods are employed for the chemical digestion of monazite: acid digestion and alkaline digestion.

This method utilizes concentrated sulfuric acid to break down the monazite ore.

-

Ore Preparation: Monazite sand is finely ground to increase the surface area for reaction.

-

Digestion: The ground monazite is mixed with concentrated sulfuric acid (93-98%) in a cast-iron or glass-lined reactor. The mixture is heated to approximately 200-230°C for several hours. This process converts the metal phosphates into soluble metal sulfates.

-

Leaching: The resulting paste is cooled and then carefully leached with water. This dissolves the thorium and rare-earth sulfates.

-

Selective Precipitation: The pH of the leachate is adjusted to precipitate thorium as a crude hydroxide or sulfate, leaving most of the rare-earth elements in solution.

-

Filtration and Washing: The precipitate is filtered and washed to remove impurities.

This method uses a hot, concentrated sodium hydroxide solution.

-

Ore Preparation: As with the acid process, the monazite sand is finely ground.

-

Digestion: The ground ore is treated with a concentrated sodium hydroxide solution (typically 50-70%) at around 140-150°C in an autoclave for several hours. This converts the metal phosphates into insoluble metal hydroxides, while the phosphate is converted to soluble sodium phosphate.

-

Leaching and Separation: The resulting slurry is diluted with water, and the solid metal hydroxides are separated from the sodium phosphate solution by filtration.

-

Dissolution: The mixed hydroxide cake, containing thorium and rare-earth hydroxides, is then dissolved in a suitable acid (e.g., hydrochloric or nitric acid) to prepare it for further purification.

Purification of Thorium by Solvent Extraction

Solvent extraction is a highly effective method for separating thorium from uranium and rare-earth elements. The tributyl phosphate (TBP) process is widely used.

Caption: Thorium Purification by Solvent Extraction.

-

Feed Preparation: The crude thorium concentrate (e.g., hydroxide) is dissolved in nitric acid to create an aqueous feed solution.

-

Extraction: The aqueous feed is brought into contact with an organic solvent, typically 30-40% tributyl phosphate (TBP) in a diluent like kerosene. This compound is selectively transferred to the organic phase, forming a complex with TBP.

-

Scrubbing (Optional): The thorium-loaded organic phase may be "scrubbed" with a dilute nitric acid solution to remove any co-extracted impurities.

-

Stripping: The thorium is then stripped from the organic phase back into an aqueous phase by contacting it with a dilute nitric acid solution or deionized water. This breaks the thorium-TBP complex.

-

Solvent Regeneration: The spent organic solvent can be treated and recycled for further use.

Synthesis of this compound

The final step is the conversion of a purified thorium compound into this compound.

This is a direct and common method.

-

Reaction: Purified thorium hydroxide (Th(OH)₄) paste, obtained from the purification steps, is reacted with a stoichiometric amount of concentrated nitric acid (HNO₃). The reaction is exothermic and should be controlled. Th(OH)₄ + 4HNO₃ → Th(NO₃)₄ + 4H₂O

-

Crystallization: The resulting this compound solution is concentrated by heating to induce crystallization.

-

Drying: The this compound crystals are then separated from the mother liquor and dried under controlled conditions to obtain the final product.

Thorium can also be precipitated as thorium oxalate (B1200264), which is then converted to the nitrate.

-

Precipitation: Oxalic acid is added to a purified thorium solution to precipitate thorium oxalate (Th(C₂O₄)₂).

-

Conversion: The thorium oxalate precipitate is filtered, washed, and then can be dissolved in nitric acid. In some industrial processes, the oxalate is first calcined to thorium oxide (ThO₂) and then dissolved in nitric acid.

Conclusion

Thorium is a relatively abundant element with well-established methods for its extraction and purification. The primary source, monazite sand, can be processed through either acid or alkaline digestion, followed by sophisticated separation techniques like solvent extraction to achieve high purity. The conversion of purified thorium intermediates, such as thorium hydroxide, to this compound is a straightforward acid-base reaction. This guide provides the foundational knowledge and detailed protocols necessary for researchers and scientists to understand and work with thorium from its natural sources to a versatile chemical precursor.

References

- 1. ejournal.brin.go.id [ejournal.brin.go.id]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Thorium - Wikipedia [en.wikipedia.org]

- 4. trace.tennessee.edu [trace.tennessee.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. inis.iaea.org [inis.iaea.org]

- 8. thoriumenergyalliance.com [thoriumenergyalliance.com]

- 9. mjas.analis.com.my [mjas.analis.com.my]

- 10. Thorium purification by solvent extraction [Paper No. : V-4] [inis.iaea.org]

- 11. Advanced Techniques for Thorium Recovery from Mineral Deposits: A Comprehensive Review [mdpi.com]

Unraveling the Intricacies of Thorium Nitrate's Chemical Bonds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thorium, a pivotal element in nuclear energy and of growing interest in medicinal chemistry, forms a variety of coordination complexes, with thorium nitrate (B79036) [Th(NO₃)₄] being a fundamental precursor. A profound understanding of the chemical bonding within thorium nitrate and its derivatives is paramount for controlling their reactivity, designing novel therapeutic agents, and advancing nuclear fuel cycle technologies. This technical guide provides an in-depth exploration of the theoretical models governing the chemical bonding in this compound, supported by experimental data and detailed methodologies. We delve into the nature of the thorium-oxygen bond, the role of relativistic effects, and the application of modern computational techniques to elucidate its electronic structure.

Introduction

The chemical bonding in actinide compounds is a complex interplay of ionic and covalent contributions, significantly influenced by relativistic effects. Thorium, as an early actinide, exhibits a +4 oxidation state in this compound, where it is coordinated by nitrate ligands and, in its common forms, water molecules. The nature of the interaction between the large, electropositive thorium cation and the oxygen atoms of the nitrate and water ligands dictates the geometry, stability, and reactivity of these compounds. This guide will explore the theoretical frameworks used to model these interactions, from fundamental concepts to advanced computational analyses.